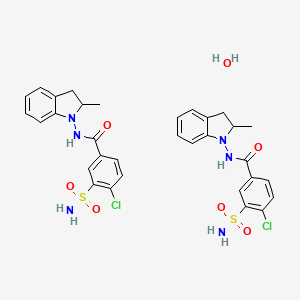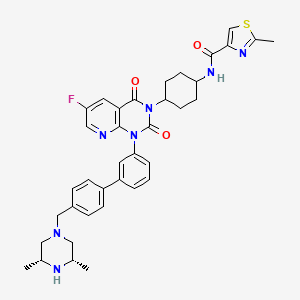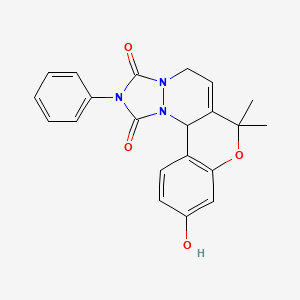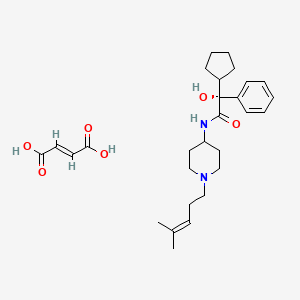
J 104129 フマル酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
J 104129 fumarate is a potent muscarinic M3 receptor antagonist with high selectivity over M2 receptors. It is known for its bronchodilator activity, making it a valuable compound in respiratory research . The compound’s chemical structure is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate .
科学的研究の応用
J 104129 fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Employed in research on receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, particularly as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
作用機序
The mechanism of action of J 104129 fumarate involves its binding to muscarinic M3 receptors, inhibiting their activity. This inhibition prevents the contraction of smooth muscles in the airways, leading to bronchodilation. The compound exhibits high selectivity for M3 receptors over M2 receptors, with Ki values of 4.2 nM for M3 and 490 nM for M2 . This selectivity is crucial for its therapeutic potential, minimizing side effects associated with M2 receptor inhibition.
Safety and Hazards
生化学分析
Biochemical Properties
J 104129 Fumarate interacts with the muscarinic M3 receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in various biochemical reactions . The interaction between J 104129 Fumarate and the M3 receptor is characterized by a high affinity, with a Ki value of 4.2 nM .
Cellular Effects
J 104129 Fumarate’s antagonistic action on the M3 receptor can influence various cellular processes. By blocking the M3 receptor, it can inhibit the downstream signaling pathways activated by this receptor, thereby influencing cellular functions such as smooth muscle contraction .
Molecular Mechanism
The molecular mechanism of J 104129 Fumarate involves its binding to the M3 receptor, thereby preventing the receptor’s activation by its natural ligand, acetylcholine . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In animal studies, J 104129 Fumarate has shown potent bronchodilator activity that lasts for more than 10 hours . This suggests that the compound has good stability and a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of J 104129 Fumarate can vary with different dosages in animal models. For example, it has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in rats at a dose of 0.58 mg/kg .
Metabolic Pathways
Given its role as a muscarinic M3 receptor antagonist, it is likely to be involved in pathways related to neurotransmission and smooth muscle contraction .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its target is a cell surface receptor, it is likely to be found in the vicinity of the cell membrane where it can interact with the M3 receptor .
準備方法
The synthesis of J 104129 fumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Cyclopentylation: Introduction of the cyclopentyl group to the core structure.
Hydroxylation: Addition of a hydroxyl group to enhance receptor binding.
Piperidinylation: Incorporation of the piperidinyl moiety to improve selectivity.
Fumarate Formation: The final step involves the formation of the fumarate salt to enhance solubility and stability.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
J 104129 fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
J 104129 fumarate is compared with other muscarinic receptor antagonists such as:
Tiotropium bromide: Another M3 receptor antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Ipratropium bromide: A non-selective muscarinic antagonist used for bronchodilation.
Glycopyrrolate: An M3 antagonist with applications in respiratory and gastrointestinal disorders.
J 104129 fumarate stands out due to its high selectivity for M3 receptors, making it a more targeted option with potentially fewer side effects .
特性
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-DSSYAJFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does J 104129 fumarate contribute to understanding the cardiovascular effects of acetylcholine in the prelimbic cortex?
A: J 104129 fumarate is a selective antagonist of the M3 muscarinic receptor subtype []. In the study, microinjecting acetylcholine into the prelimbic cortex of rats caused a decrease in mean arterial pressure (MAP) and an increase in heart rate (HR). Pretreating the prelimbic cortex with J 104129 fumarate completely blocked these cardiovascular responses []. This finding suggests that the depressor and tachycardic effects of acetylcholine in the prelimbic cortex are mediated specifically through the M3 muscarinic receptor subtype. By using J 104129 fumarate, the researchers were able to pinpoint the specific receptor subtype responsible for these cardiovascular effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)




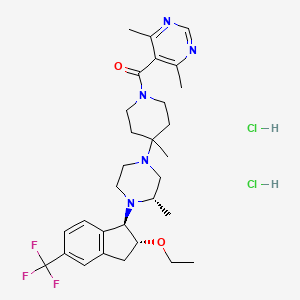
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
